Cas no 1330750-51-0 ((+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride)

(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride is a chiral pyrrolidine derivative with potential applications in pharmaceutical and synthetic chemistry. The compound features a methoxy-substituted phenyl group and a carboxylic acid moiety, offering versatility as a building block for drug discovery and asymmetric synthesis. Its hydrochloride salt form enhances stability and solubility, facilitating handling in research settings. The trans-configuration and racemic mixture (±) provide opportunities for enantiomeric resolution or further derivatization. This intermediate may be of interest in the development of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. Its structural features allow for modifications at multiple reactive sites, making it a flexible scaffold for medicinal chemistry applications.
(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride structure
1330750-51-0 structure
Product name:(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride
CAS No:1330750-51-0
MF:C12H16ClNO3
MW:257.713342666626
MDL:MFCD06659299
CID:4584267

(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
    • (+/-)-Trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid, HCl
    • (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
    • (3R,4S)-rel-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
    • (+/-)-TRANS-4-(2-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE
    • Z5588
    • Z9690
    • H-trans-DL-b-Pro-4-(2-methoxyphenyl)-OH HCl
    • trans-4-(2-methoxyphenyl)pyrrolidine
    • (+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride
    • MDL: MFCD06659299
    • Inchi: 1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H/t9-,10+;/m1./s1
    • InChI Key: OAUHQXKTEUYPFQ-UXQCFNEQSA-N
    • SMILES: Cl.OC([C@H]1CNC[C@@H]1C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 257.082
  • Monoisotopic Mass: 257.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6

(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride Security Information

(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM314542-1g
trans-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
1330750-51-0 95%
1g
$224 2021-06-09
abcr
AB312946-5 g
(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride; 95%
1330750-51-0
5g
€858.00 2023-04-26
eNovation Chemicals LLC
Y1243367-100mg
(TRANS)-4-(2-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL
1330750-51-0 98% (NMR)
100mg
$225 2024-06-06
A2B Chem LLC
AE40690-250mg
(+/-)-Trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid, HCl
1330750-51-0 ≥ 98% (NMR)
250mg
$156.00 2024-04-20
1PlusChem
1P009GNM-100mg
(TRANS)-4-(2-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL
1330750-51-0 ≥ 98% (NMR)
100mg
$116.00 2023-12-22
A2B Chem LLC
AE40690-100mg
(+/-)-Trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid, HCl
1330750-51-0 ≥ 98% (NMR)
100mg
$91.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1279500-5g
(3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
1330750-51-0 98%
5g
¥5918.00 2024-08-09
TRC
T705343-100mg
(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride
1330750-51-0
100mg
$ 210.00 2022-06-02
eNovation Chemicals LLC
Y1243367-1g
(TRANS)-4-(2-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL
1330750-51-0 98% (NMR)
1g
$860 2024-06-06
eNovation Chemicals LLC
Y1243367-5g
(TRANS)-4-(2-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL
1330750-51-0 98% (NMR)
5g
$3080 2024-06-06

Additional information on (+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride

Professional Introduction to (+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride (CAS No. 1330750-51-0)

(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1330750-51-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its pyrrolidine core and methoxy-substituted phenyl group, has garnered attention due to its potential applications in drug discovery and development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological investigation.

The structural features of (+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride contribute to its unique chemical properties. The pyrrolidine ring, a six-membered heterocyclic structure containing one nitrogen atom, is known for its versatility in forming stable complexes with various biological targets. The methoxy group on the phenyl ring introduces a polar region that can interact with biological molecules, enhancing binding affinity and selectivity. The carboxylic acid moiety at the 3-position provides a site for further functionalization, allowing for the synthesis of more complex derivatives.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The pyrrolidine scaffold is widely recognized for its presence in numerous bioactive molecules, including drugs used to treat neurological disorders, cardiovascular diseases, and infectious diseases. Studies have shown that pyrrolidine derivatives can exhibit potent binding interactions with enzymes and receptors, making them promising candidates for therapeutic intervention.

One of the most compelling aspects of (+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride is its chiral nature, as indicated by the "(+/-)" designation. Chirality plays a crucial role in pharmaceuticals, as enantiomers of a molecule can exhibit different biological activities. The trans configuration of the pyrrolidine ring further influences the molecule's three-dimensional shape, which is critical for interactions with biological targets. Researchers are increasingly focusing on developing enantioselective synthesis methods to isolate and study individual enantiomers, thereby optimizing drug efficacy and minimizing potential side effects.

Recent advancements in computational chemistry and molecular modeling have enabled more efficient screening of potential drug candidates. These tools allow researchers to predict how (+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride might interact with various biological targets, such as enzymes and receptors. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods, accelerating the drug discovery process.

The methoxy-substituted phenyl group in this compound is particularly noteworthy due to its ability to modulate electronic properties and influence binding affinity. Methoxy groups are commonly found in biologically active molecules due to their ability to enhance solubility while maintaining hydrophobic interactions. This balance makes (+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride an attractive candidate for further exploration in medicinal chemistry.

Current research efforts are focused on synthesizing novel derivatives of this compound to improve its pharmacological profile. By modifying the substituents on the pyrrolidine ring or introducing additional functional groups, scientists aim to enhance binding affinity, reduce toxicity, and improve metabolic stability. These modifications can be guided by structure-activity relationship (SAR) studies, which help identify key structural features responsible for biological activity.

The hydrochloride salt form of this compound offers several advantages in terms of stability and solubility. Salting helps to neutralize any residual basicity from the carboxylic acid group, resulting in a more stable crystalline form that is easier to handle and store. Enhanced solubility also facilitates formulation development, making it more suitable for use in pharmaceutical applications.

In conclusion, (+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride (CAS No. 1330750-51-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the pyrrolidine core and methoxy-substituted phenyl group, make it an attractive candidate for further exploration in drug discovery. Ongoing research efforts aim to optimize its pharmacological properties through structural modifications and computational studies, paving the way for new therapeutic applications.

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(CAS:1330750-51-0)(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic Acid Hydrochloride
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